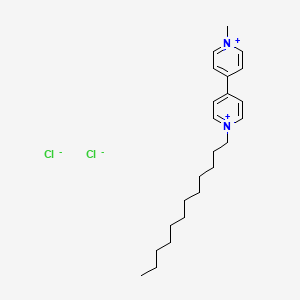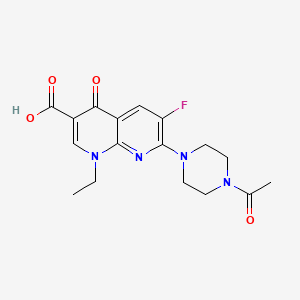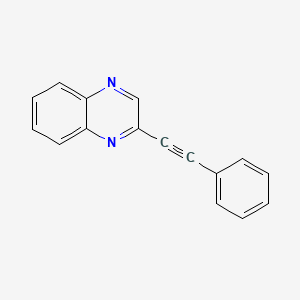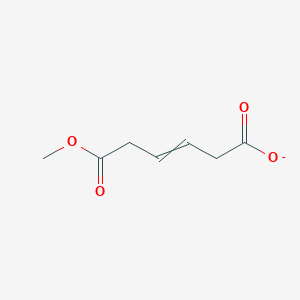
6-Methoxy-6-oxohex-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-6-oxohex-3-enoate is an organic compound with the molecular formula C7H10O4. It is characterized by the presence of a methoxy group (-OCH3) and a keto group (C=O) on a hexenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-6-oxohex-3-enoate typically involves the esterification of 6-methoxy-6-oxohexanoic acid with an appropriate alcohol. One common method is the reaction of 6-methoxy-6-oxohexanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as p-toluenesulfonic acid or other strong acids are often used. The reaction is typically conducted in large reactors with continuous stirring and controlled temperature to optimize the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-6-oxohex-3-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Methoxy-6-oxohexanoic acid.
Reduction: 6-Methoxy-6-hydroxyhexanoate.
Substitution: Various substituted hexenoates depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxy-6-oxohex-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 6-Methoxy-6-oxohex-3-enoate involves its interaction with various molecular targets. The methoxy and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-6-oxohexanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
6-Methoxy-6-hydroxyhexanoate: Similar structure but with a hydroxyl group instead of a keto group.
Methoxyphenol: Contains a methoxy group but has a phenolic structure instead of a hexenoate backbone.
Uniqueness
6-Methoxy-6-oxohex-3-enoate is unique due to the combination of its methoxy and keto functional groups on a hexenoate backbone. This unique structure imparts specific reactivity and properties that are not found in other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
76174-95-3 |
|---|---|
Formule moléculaire |
C7H9O4- |
Poids moléculaire |
157.14 g/mol |
Nom IUPAC |
6-methoxy-6-oxohex-3-enoate |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4-6(8)9/h2-3H,4-5H2,1H3,(H,8,9)/p-1 |
Clé InChI |
XGCKGSYWJABUGN-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)CC=CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole](/img/structure/B14441542.png)
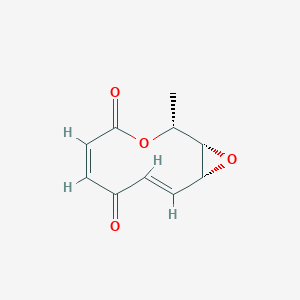
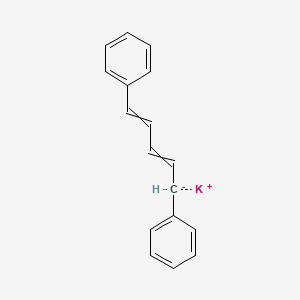
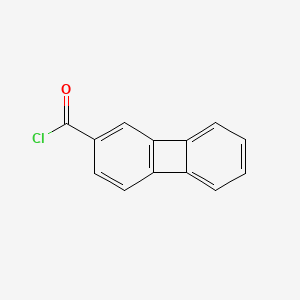

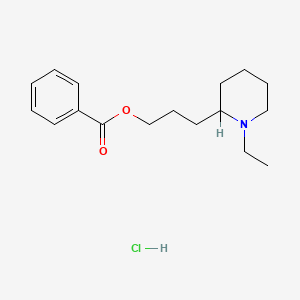
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)
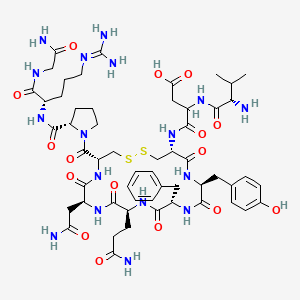

![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
